molecular formula C16H16BrNO2 B250036 5-bromo-N-phenyl-2-propoxybenzamide

5-bromo-N-phenyl-2-propoxybenzamide

Cat. No. B250036
M. Wt: 334.21 g/mol
InChI Key: OSWFJKRSRRMHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-phenyl-2-propoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a derivative of benzamide that has a bromine atom and a propoxy group attached to the phenyl ring.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-phenyl-2-propoxybenzamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neurotransmission. It may also act on the serotonergic and noradrenergic systems, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-phenyl-2-propoxybenzamide has a significant effect on the levels of neurotransmitters such as GABA, serotonin, and noradrenaline. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects may contribute to its pharmacological properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-phenyl-2-propoxybenzamide in lab experiments is its potential to act as a multitarget drug. It may have therapeutic effects on multiple neurological disorders, which could be beneficial for drug development. However, its mechanism of action is not fully understood, which could be a limitation for further research.

Future Directions

There are several future directions for research on 5-bromo-N-phenyl-2-propoxybenzamide. One direction is to further investigate its mechanism of action to better understand its pharmacological properties. Another direction is to study its potential use in the treatment of other neurological disorders such as epilepsy and anxiety disorders. Additionally, research could focus on the development of derivatives of 5-bromo-N-phenyl-2-propoxybenzamide with improved pharmacological properties.

Synthesis Methods

The synthesis of 5-bromo-N-phenyl-2-propoxybenzamide can be achieved by reacting 5-bromo-2-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with aniline to form the amide product. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

5-bromo-N-phenyl-2-propoxybenzamide has been studied extensively for its potential pharmacological properties. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

5-bromo-N-phenyl-2-propoxybenzamide

InChI

InChI=1S/C16H16BrNO2/c1-2-10-20-15-9-8-12(17)11-14(15)16(19)18-13-6-4-3-5-7-13/h3-9,11H,2,10H2,1H3,(H,18,19)

InChI Key

OSWFJKRSRRMHFF-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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